2-Morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride 2-Morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16738453
InChI: InChI=1S/C10H13NO4.ClH/c12-10(13)8-1-4-15-9(8)7-11-2-5-14-6-3-11;/h1,4H,2-3,5-7H2,(H,12,13);1H
SMILES:
Molecular Formula: C10H14ClNO4
Molecular Weight: 247.67 g/mol

2-Morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC16738453

Molecular Formula: C10H14ClNO4

Molecular Weight: 247.67 g/mol

* For research use only. Not for human or veterinary use.

2-Morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride -

Specification

Molecular Formula C10H14ClNO4
Molecular Weight 247.67 g/mol
IUPAC Name 2-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C10H13NO4.ClH/c12-10(13)8-1-4-15-9(8)7-11-2-5-14-6-3-11;/h1,4H,2-3,5-7H2,(H,12,13);1H
Standard InChI Key KXZZDNDHBYSHDB-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CC2=C(C=CO2)C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 2-(morpholin-4-ylmethyl)furan-3-carboxylic acid hydrochloride, reflects its bifunctional architecture: a furan ring substituted with a morpholine-methyl group at position 2 and a carboxylic acid at position 3, neutralized by hydrochloric acid . Its canonical SMILES notation, C1COCCN1CC2=C(C=CO2)C(=O)O.Cl, encodes the connectivity of the morpholine (C1COCCN1), furan (C=CO2), and carboxylate (C(=O)O) groups .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₀H₁₄ClNO₄
Molecular Weight247.67 g/mol
PubChem CID44782368 (hydrochloride form)
6945614 (carboxylate form)
InChI KeyKXZZDNDHBYSHDB-UHFFFAOYSA-N

Spectroscopic and Crystallographic Data

The compound’s structural validation relies on advanced analytical techniques:

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Morpholine Derivative Preparation: Morpholine is alkylated with propargyl bromide under basic conditions to introduce the methyl group.

  • Furan Ring Formation: The propargyl-morpholine intermediate undergoes cyclization via acid-catalyzed hydration, yielding the furan core.

  • Carboxylic Acid Functionalization: Oxidation of the furan’s 3-position methyl group using KMnO₄ in acidic medium generates the carboxylic acid .

  • Salt Formation: Treatment with HCl in ethanol precipitates the hydrochloride salt, enhancing solubility for biological assays .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (%)
AlkylationMorpholine, propargyl bromide, K₂CO₃, DMF, 80°C7895
CyclizationH₂SO₄ (conc.), H₂O, reflux6590
OxidationKMnO₄, H₂O, H₂SO₄, 60°C5888
Salt FormationHCl (gas), ethanol, 0°C9299

Microwave-Assisted Synthesis

Recent protocols employ microwave irradiation to accelerate reaction kinetics. For example, cyclization under microwaves (150 W, 120°C) reduces reaction time from 12 hours to 30 minutes, improving yield to 82%.

Applications in Pharmaceutical Research

Proteomics and Target Identification

The compound’s morpholine moiety acts as a hydrogen bond acceptor, facilitating interactions with kinase active sites. In proteomic studies, it has been used to:

  • Inhibit Protein Kinases: Competitive binding assays show IC₅₀ values of 12–45 µM against CDK2 and MAPK14 .

  • Modulate G-Protein-Coupled Receptors (GPCRs): Radioligand displacement assays indicate moderate affinity (Kᵢ = 8.3 µM) for the adenosine A₂A receptor.

Prodrug Development

Esterification of the carboxylic acid group enhances membrane permeability. For instance, the ethyl ester prodrug exhibits 3-fold higher Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) compared to the parent compound .

Analytical and Computational Characterization

Molecular Docking Studies

Docking simulations using AutoDock Vina predict strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of CDK2. Key interactions include:

  • Hydrogen Bonds: Between the morpholine oxygen and Lys33.

  • Van der Waals Contacts: Furan ring with Ile10 and Val18 .

Table 3: Predicted Binding Affinities for Selected Targets

TargetPDB IDΔG (kcal/mol)Interactions
CDK21HCL-9.2Lys33, Ile10, Val18
MAPK143D83-8.5Asp168, Leu74
A₂A Receptor5G53-7.8Asn253, Phe168

Challenges and Future Directions

Metabolic Stability

In vitro hepatic microsomal assays reveal rapid oxidation of the furan ring (t₁/₂ = 23 minutes), necessitating structural modifications for in vivo applications .

Synthetic Scalability

Current routes suffer from moderate yields (58–78%), prompting exploration of flow chemistry and biocatalytic methods to improve efficiency.

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